molecular formula C18H17N3O2S3 B11028497 4-{[(1Z)-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]amino}benzenesulfonamide

4-{[(1Z)-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]amino}benzenesulfonamide

Cat. No.: B11028497
M. Wt: 403.5 g/mol
InChI Key: VXFGSLREHQAAFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-{[(1Z)-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]amino}benzenesulfonamide is a structurally complex heterocyclic compound featuring a quinoline core fused with a dithiolo ring system and a benzenesulfonamide substituent. The Z-configuration of the imine bond (C=N) and the presence of methyl groups at the 4-position of the dihydrodithioloquinoline moiety contribute to its stereochemical rigidity, which may enhance binding specificity in biological applications .

Properties

Molecular Formula

C18H17N3O2S3

Molecular Weight

403.5 g/mol

IUPAC Name

4-[(4,4-dimethyl-5H-dithiolo[3,4-c]quinolin-1-ylidene)amino]benzenesulfonamide

InChI

InChI=1S/C18H17N3O2S3/c1-18(2)16-15(13-5-3-4-6-14(13)21-18)17(25-24-16)20-11-7-9-12(10-8-11)26(19,22)23/h3-10,21H,1-2H3,(H2,19,22,23)

InChI Key

VXFGSLREHQAAFP-UHFFFAOYSA-N

Canonical SMILES

CC1(C2=C(C3=CC=CC=C3N1)C(=NC4=CC=C(C=C4)S(=O)(=O)N)SS2)C

Origin of Product

United States

Preparation Methods

    Synthetic Routes: The synthesis of this compound involves several steps. One common approach is the cyclization of appropriate precursors containing the dithioloquinoline scaffold.

    Reaction Conditions: These reactions typically occur under mild conditions, often using transition metal catalysts or Lewis acids.

    Industrial Production: While not widely produced industrially, research laboratories synthesize it for scientific investigations.

  • Chemical Reactions Analysis

      Reactivity: The compound can undergo various reactions, including oxidation, reduction, and substitution.

      Common Reagents: Reagents like oxidizing agents (e.g., KMnO₄), reducing agents (e.g., NaBH₄), and nucleophiles (e.g., amines) are employed.

      Major Products: Depending on the reaction conditions, products may include derivatives of the dithioloquinoline core or modified sulfonamide groups.

  • Scientific Research Applications

      Chemistry: Researchers study its reactivity, stability, and potential as a building block for novel materials.

      Biology: It could serve as a probe for biological studies due to its unique structure.

      Medicine: Investigations explore its pharmacological properties, such as antimicrobial or anticancer effects.

      Industry: Limited industrial applications exist, but its properties may inspire new materials.

  • Mechanism of Action

    • The compound’s mechanism of action depends on its specific targets.
    • It might interact with enzymes, receptors, or cellular pathways due to its structural features.
    • Further research is needed to elucidate its precise mode of action.
  • Comparison with Similar Compounds

    Comparison with Similar Compounds

    Structural Analogues and Substituent Effects

    The compound shares structural similarities with other dithioloquinoline-sulfonamide derivatives. A closely related analogue, 4-[(8-ethoxy-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene)amino]-N-(2-pyrimidinyl)benzenesulfonamide, differs by the addition of an ethoxy group at the 8-position of the quinoline ring and a pyrimidinyl substituent on the sulfonamide nitrogen (vs. the unsubstituted benzenesulfonamide in the target compound) . Key differences include:

    Property Target Compound Ethoxy-Pyrimidinyl Analogue
    Molecular Weight Not explicitly reported (estimated ~490–510 g/mol) 525.67 g/mol
    Substituents Unsubstituted benzenesulfonamide 8-ethoxy on quinoline; pyrimidinyl on sulfonamide
    Synthetic Accessibility Likely requires benzenesulfonyl halide coupling Additional steps for ethoxy and pyrimidinyl introduction

    Substructure Analysis and Pharmacophore Relevance

    The quinoline-dithiolo core is a critical pharmacophore shared with compounds like Quinoline Yellow, a dye used in biological studies (e.g., 3D cell culture tracking) . However, the target compound’s sulfonamide group distinguishes it from simpler quinolines, enabling interactions with polar residues in enzyme active sites. This aligns with , where benzenesulfonyl halides are used to synthesize bioactive quinolines via nucleophilic substitution .

    Biological Activity

    The compound 4-{[(1Z)-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]amino}benzenesulfonamide represents a class of sulfonamide derivatives that have garnered attention for their potential biological activities. Understanding the biological activity of such compounds is crucial for their application in medicinal chemistry and pharmacology. This article delves into the biological properties, mechanisms of action, and relevant case studies associated with this compound.

    • Molecular Formula : C22H25N3S2
    • Molecular Weight : 395.6 g/mol
    • IUPAC Name : 4-[(4,4-dimethyl-5H-dithiolo[3,4-c]quinolin-1-ylidene)amino]-N,N-diethylaniline
    • Purity : Typically around 95% .

    Sulfonamide derivatives are known to interact with various biological targets. The compound has shown potential as a calcium channel inhibitor , which is significant in regulating cardiovascular functions. Studies suggest that similar compounds can influence perfusion pressure and coronary resistance by modulating calcium channels .

    Pharmacological Effects

    Study 1: Calcium Channel Interaction

    A theoretical-experimental study explored the interaction of sulfonamide derivatives with calcium channels using docking simulations. The findings indicated that specific structural features of these compounds could enhance their efficacy as calcium channel blockers .

    Study 2: Perfusion Pressure Modulation

    In vivo studies demonstrated that the administration of certain benzenesulfonamide derivatives resulted in decreased perfusion pressure and coronary resistance. This effect was attributed to the modulation of calcium channel activity, supporting the hypothesis that these compounds can influence cardiovascular dynamics .

    Comparative Analysis

    Compound NameMolecular FormulaActivityReference
    4-(2-aminoethyl)-benzenesulfonamideC11H14N2O2SDecreased perfusion pressure
    4-{[(1Z)-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]amino}benzenesulfonamideC22H25N3S2Potential calcium channel inhibitor

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.